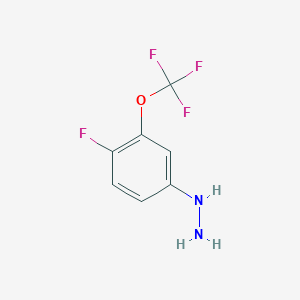
Methyl (2S,3R,6E)-3-hydroxy-2-(methylamino)-6-octenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,3R,6E)-3-hydroxy-2-(methylamino)-6-octenoate is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a hydroxy group, a methylamino group, and an octenoate moiety, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3R,6E)-3-hydroxy-2-(methylamino)-6-octenoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-2-methylamino-6-octenoic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Stereoselective Synthesis: The stereochemistry at the 2S,3R positions is controlled using chiral catalysts or reagents to ensure the desired configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Advanced techniques like automated synthesis and high-throughput screening are employed to streamline production.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3R,6E)-3-hydroxy-2-(methylamino)-6-octenoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: LiAlH4, NaBH4, H2 (Hydrogen gas) with a catalyst
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl (2S,3R,6E)-3-hydroxy-2-(methylamino)-6-octenoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in protein-ligand interactions.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Methyl (2S,3R,6E)-3-hydroxy-2-(methylamino)-6-octenoate involves its interaction with specific molecular targets and pathways. The hydroxy and methylamino groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound’s stereochemistry ensures selective interactions with chiral centers in biological molecules, influencing its efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,3R,6E)-2-[(acetyloxy)methyl]-2-acetamido-3-hydroxy-14-oxoicos-6-enoate
- (2S,3R,6E)-3-hydroxy-N,4-dimethyl-2-(methylamino)oct-6-enamide
- Methyl (2S,3R,6E)-2-amino-3-[(tert-butyldimethylsilyl)oxy]-2-({[(tert-butyldimethylsilyl)oxy]carbonyl}amino)-5-oxonon-6-enoate
Uniqueness
Methyl (2S,3R,6E)-3-hydroxy-2-(methylamino)-6-octenoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
methyl (E,2S,3R)-3-hydroxy-2-(methylamino)oct-6-enoate |
InChI |
InChI=1S/C10H19NO3/c1-4-5-6-7-8(12)9(11-2)10(13)14-3/h4-5,8-9,11-12H,6-7H2,1-3H3/b5-4+/t8-,9+/m1/s1 |
InChI Key |
JIKJZFSXXZWSAA-VJIGKBMESA-N |
Isomeric SMILES |
C/C=C/CC[C@H]([C@@H](C(=O)OC)NC)O |
Canonical SMILES |
CC=CCCC(C(C(=O)OC)NC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(6-Amino-2-methylthiazolo[5,4-b]pyridin-7-yl)ethan-1-one](/img/structure/B14060379.png)

![Sodium;12-[(2,4-difluorophenyl)methylcarbamoyl]-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-dien-10-olate](/img/structure/B14060388.png)
![(E)-3-(4-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14060389.png)
![[2-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14060399.png)





![3,3-Dimethyl-2-[(2-prop-2-enoxycyclopentyl)oxycarbonylamino]butanoic acid](/img/structure/B14060457.png)


